Cas no 85068-35-5 (2,4-difluorobenzophenone)

2,4-difluorobenzophenone is a versatile aromatic compound with distinct physical and chemical properties. It exhibits high purity and stability, making it ideal for various applications in organic synthesis. Its unique fluorine substitution enhances its reactivity, leading to improved yields in reactions. This compound is well-suited for use in pharmaceuticals, agrochemicals, and materials science, offering researchers a valuable tool for developing new compounds.
2,4-difluorobenzophenone structure
2,4-difluorobenzophenone structure
Product Name:2,4-difluorobenzophenone
CAS No:85068-35-5
MF:C13H8F2O
MW:218.198830604553
MDL:MFCD00000331
CID:60815
PubChem ID:570834
Update Time:2025-06-20

2,4-difluorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • 2,4-difluorobenzophenone
    • (2,4-difluorophenyl)-phenylmethanone
    • (2,4-Difluorophenyl)phenylmethanone (ACI)
    • NS00058549
    • 4NKN93YU9B
    • FRHMSTHFVFIPCO-UHFFFAOYSA-
    • UNII-4NKN93YU9B
    • (2,4-difluorophenyl)-phenyl-methanone
    • (2,4-DIFLUOROPHENYL)PHENYLMETHANONE
    • A841190
    • (2,4-Difluorophenyl)(phenyl)methanone
    • SCHEMBL158348
    • SY018786
    • 2,4-difluorobenzo-phenone
    • [2,4-bis(fluoranyl)phenyl]-phenyl-methanone
    • AKOS009157023
    • DTXSID30234139
    • 85068-35-5
    • CS-W014802
    • InChI=1/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
    • MFCD00000331
    • W-104094
    • Methanone, (2,4-difluorophenyl)phenyl-
    • DB-019933
    • D95687
    • (2,4-Difluorophenyl)(phenyl)methanone #
    • EINECS 285-297-7
    • FS-4357
    • MDL: MFCD00000331
    • Inchi: 1S/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
    • InChI Key: FRHMSTHFVFIPCO-UHFFFAOYSA-N
    • SMILES: O=C(C1C(F)=CC(F)=CC=1)C1C=CC=CC=1
    • BRN: 6596192

Computed Properties

  • Exact Mass: 218.05400
  • Monoisotopic Mass: 218.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.261
  • Melting Point: 33°C
  • Boiling Point: 120 ºC (2 mmHg)
  • Flash Point: >230 °F
  • Refractive Index: 1.567-1.569
  • PSA: 17.07000
  • LogP: 3.19580
  • Solubility: Not determined

2,4-difluorobenzophenone Security Information

  • Hazard Statement: Irritant
  • WGK Germany:3
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

2,4-difluorobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2,4-difluorobenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806338-5g
2,4-Difluorobenzophenone
85068-35-5 98%
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TRC
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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2,4-difluorobenzophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pivalic acid ,  Tripotassium phosphate Catalysts: Copper Solvents: Polyethylene glycol ;  12 h, 100 °C
Reference
Copper-catalyzed carbonylative Suzuki coupling of aryl iodides with arylboronic acids under ambient pressure of carbon monoxide
Cheng, Laijin; Zhong, Yanzhen; Ni, Zhuchao; Du, Hongyan; Jin, Fengli; et al, RSC Advances, 2014, 4(83), 44312-44316

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylphosphine)pa… Solvents: Toluene ;  20 min, rt
1.2 rt; rt → 60 °C; 12 h, 60 °C
1.3 Reagents: Water
Reference
Palladacycle-catalyzed cross-coupling reactions of arylboronic acids with carboxylic anhydrides or acyl chlorides
Yu, Ajuan; Shen, Lei; Cui, Xiuling; Peng, Dongpo; Wu, Yangjie, Tetrahedron, 2012, 68(10), 2283-2288

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Palladium, compd. with platinum (1:1) Solvents: Dimethylformamide ;  4 h, 1 atm, 120 °C
Reference
Carbonylative Suzuki cross-coupling reaction catalyzed by bimetallic Pd-Pt nanodendrites under ambient CO pressure
Wang, Zheng-Jun; Wang, Xue-Yan; Wang, Xia; Liang, Zhi-Wu; Xu, Xinhua, Catalysis Communications, 2017, 101, 10-14

Production Method 4

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  Potassium carbonate Catalysts: Palladium (diphosphine complexes, Fe3O4-bound) Solvents: Toluene ;  12 h, 100 °C
Reference
A convenient and practical heterogeneous palladium-catalyzed carbonylative Suzuki coupling of aryl iodides with formic acid as carbon monoxide source
You, Shengyong; Yan, Chenyu; Zhang, Rongli; Cai, Mingzhong, Applied Organometallic Chemistry, 2019, 33(2),

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Polyethylene glycol dimethyl ether ;  8 h, 110 °C
Reference
Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen
Yu, Tao; Guo, Mingqing; Wen, Simiaomiao; Zhao, Rongrong; Wang, Jinlong; et al, RSC Advances, 2021, 11(23), 13848-13852

Production Method 6

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Pivalic acid ,  Palladium diacetate Solvents: Polyethylene glycol ;  9 h, 1 atm, rt
Reference
In Situ Generation of Palladium Nanoparticles: Ligand-Free Palladium Catalyzed Pivalic Acid Assisted Carbonylative Suzuki Reactions at Ambient Conditions
Zhou, Qing; Wei, Shaohua; Han, Wei, Journal of Organic Chemistry, 2014, 79(3), 1454-1460

Production Method 7

Reaction Conditions
1.1 Reagents: Water ,  Sodium dodecylbenzenesulfonate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, rt
Reference
Direct Dehydrogenative Access to Unsymmetrical Phenones
Yu, Congjun; Huang, Raolin; Patureau, Frederic W., Angewandte Chemie, 2022, 61(20),

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Sodium bicarbonate Catalysts: Iron chloride (FeCl3) ,  Ferrous chloride Solvents: Polyethylene glycol ;  28 h, 100 °C
Reference
Iron-catalyzed carbonylative Suzuki reactions under atmospheric pressure of carbon monoxide
Zhong, Yanzhen; Han, Wei, Chemical Communications (Cambridge, 2014, 50(29), 3874-3877

Production Method 9

Reaction Conditions
1.1 Reagents: Pivalic acid ,  Sodium carbonate Solvents: Polyethylene glycol ;  12 h, 100 °C
Reference
Transition-metal-free, ambient-pressure carbonylative cross-coupling reactions of aryl halides with potassium aryltrifluoroborates
Jin, Fengli; Han, Wei, Chemical Communications (Cambridge, 2015, 51(44), 9133-9136

2,4-difluorobenzophenone Raw materials

2,4-difluorobenzophenone Preparation Products

2,4-difluorobenzophenone Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:85068-35-5)2,4-Difluorobenzophenone
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Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:85068-35-5)2,4-二氟二苯甲酮
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Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
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Additional information on 2,4-difluorobenzophenone

Introduction to 2,4-Difluorobenzophenone (CAS No. 85068-35-5)

2,4-Difluorobenzophenone, with the CAS number 85068-35-5, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic structure, featuring a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, and a ketone group attached to another benzene ring. The presence of these functional groups imparts distinct reactivity and physical properties to the molecule, making it a valuable building block in synthetic chemistry.

The synthesis of 2,4-difluorobenzophenone can be achieved through several methods, including the Friedel-Crafts acylation of 2,4-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst. This reaction is well-documented in the literature and is known for its high yield and selectivity. Additionally, alternative synthetic routes have been explored to improve the efficiency and environmental sustainability of the process. For instance, recent studies have investigated the use of green solvents and catalytic systems to minimize waste generation and energy consumption.

In the pharmaceutical industry, 2,4-difluorobenzophenone has shown promise as an intermediate in the synthesis of various bioactive compounds. Its ability to undergo selective functionalization reactions makes it a useful starting material for the preparation of drugs with specific therapeutic targets. For example, derivatives of 2,4-difluorobenzophenone have been studied for their potential as inhibitors of protein kinases, which are key enzymes involved in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders.

Recent research has also highlighted the potential of 2,4-difluorobenzophenone in materials science. The compound's rigid aromatic structure and electron-withdrawing fluorine substituents make it suitable for the development of advanced materials with enhanced mechanical and thermal properties. For instance, polymers incorporating 2,4-difluorobenzophenone units have been shown to exhibit improved stability and durability under harsh conditions, making them attractive for applications in aerospace and electronics.

The physical properties of 2,4-difluorobenzophenone, such as its melting point (117-119°C) and solubility in common organic solvents like dichloromethane and acetone, are well-characterized. These properties facilitate its handling and processing in both laboratory and industrial settings. Moreover, its low toxicity profile makes it a safer choice compared to many other organic compounds used in similar applications.

In terms of safety and environmental impact, 2,4-difluorobenzophenone is generally considered to be non-hazardous when handled properly. However, as with any chemical compound, appropriate safety measures should be taken during its synthesis and use to ensure the well-being of personnel and the environment. This includes wearing personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and following established guidelines for waste disposal.

The market demand for 2,4-difluorobenzophenone has been steadily increasing due to its diverse applications across multiple industries. As research continues to uncover new uses for this compound, it is expected that its importance will only grow in the coming years. For example, ongoing studies are exploring its potential as a precursor for novel photovoltaic materials and as a component in advanced coatings with improved UV resistance.

In conclusion, 2,4-difluorobenzophenone (CAS No. 85068-35-5) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development. As scientists continue to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing various fields of science and technology.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:85068-35-5)2,4-Difluorobenzophenone
sfd18538
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85068-35-5)2,4-二氟二苯甲酮
LE2472589
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email